molecular formula C12H15BrFN B1446276 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine CAS No. 1895990-45-0

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine

Cat. No.: B1446276
CAS No.: 1895990-45-0
M. Wt: 272.16 g/mol
InChI Key: RFHIHQINRCDXQO-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine is a chemical compound with the molecular formula C12H15BrFN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine and fluorine-substituted phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Azides, thiocyanates, and other substituted derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Dehalogenated compounds.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate the biological activity of piperidine derivatives.

    Industrial Applications: It may be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 1-[(4-Bromo-3-chlorophenyl)methyl]piperidine
  • 1-[(4-Bromo-3-methylphenyl)methyl]piperidine
  • 1-[(4-Bromo-3-trifluoromethylphenyl)methyl]piperidine

Uniqueness: 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The fluorine atom, in particular, can enhance the compound’s metabolic stability and bioavailability.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHIHQINRCDXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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